molecular formula C8H8FNO2 B1296894 2-Amino-2-(2-fluorophenyl)acetic acid CAS No. 84145-28-8

2-Amino-2-(2-fluorophenyl)acetic acid

Cat. No. B1296894
CAS RN: 84145-28-8
M. Wt: 169.15 g/mol
InChI Key: CGNMJIBUVDGMIY-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-fluorophenyl)acetic acid” is an organic compound . It is also known as phenylglycine. It is a non-essential amino acid which is naturally found in some protein-rich foods such as eggs, fish, and meat.


Synthesis Analysis

The synthesis of “2-Amino-2-(2-fluorophenyl)acetic acid” has been used in the creation of thiazolino [3,2-c]pyrimidin-5,7-diones and N-[2-(3,4-dichlorophenyl)-ethyl]-N′-[2-(2-fluorophenyl)-ethyl]-ethane-1,2-diamine .


Molecular Structure Analysis

The molecular formula of “2-Amino-2-(2-fluorophenyl)acetic acid” is C8H8FNO2 . The average mass is 169.153 Da and the monoisotopic mass is 169.053909 Da .


Chemical Reactions Analysis

“2-Amino-2-(2-fluorophenyl)acetic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(2-fluorophenyl)acetic acid” include a density of 1.3±0.1 g/cm3, boiling point of 283.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 55.1±3.0 kJ/mol, flash point of 125.0±24.6 °C, index of refraction of 1.565, molar refractivity of 40.9±0.3 cm3, and a molar volume of 125.5±3.0 cm3 .

Scientific Research Applications

Crystal Structure and Hydrogen Bonding

2-Amino-2-(2-fluorophenyl)acetic acid, also known as ortho-fluorophenylglycine, shows interesting crystal structures and hydrogen bonding patterns. In the crystal form, this compound consists of a planar acetate anion with a fluorophenyl group attached at a specific angle. The amino hydrogen atoms form hydrogen bonds with the carboxylate oxygen atoms of adjacent molecules, indicating potential for complex molecular interactions (Burns & Hagaman, 1993).

Synthesis and Anticancer Activity

A derivative of this compound, 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, has been synthesized and shown to have anticancer activity in vitro. This research underscores the potential for derivatives of 2-Amino-2-(2-fluorophenyl)acetic acid in the development of new anticancer drugs (Liu Ying-xiang, 2007).

Safety And Hazards

The safety information for “2-Amino-2-(2-fluorophenyl)acetic acid” includes a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H320-H335 . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMJIBUVDGMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-fluorophenyl)acetic acid

CAS RN

84145-28-8
Record name (2-Fluorophenyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84145-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-amino(2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.074.752
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(2-fluorophenyl)acetic acid
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Citations

For This Compound
5
Citations
JH Burns, EW Hagaman - Acta Crystallographica Section C: Crystal …, 1993 - scripts.iucr.org
2-Anino-2-(2"-fluorophenyl) acetic acid (ortho-fluorophenylglycine) consists of a planar acetate anion with a fluorophenyl group at tached to the ac atom at a dihedral angle of 105. 5". All …
Number of citations: 8 scripts.iucr.org
L Fábián, JA Chisholm, PTA Galek… - … Section B: Structural …, 2008 - scripts.iucr.org
A computer program has been developed to survey a set of crystal structures for hydrogen-bond motifs. Possible ring and chain motifs are generated automatically from a user-defined …
Number of citations: 18 scripts.iucr.org
P Wilmink, C Rougeot, K Wurst… - … Process Research & …, 2015 - ACS Publications
By search of a library of closely related structures, two conglomerate imines of the amide of 2-fluorophenylglycine have been discovered and unambiguously characterized. One …
Number of citations: 33 pubs.acs.org
M Niaz, MN Tahir, S Ali, IU Khan - Acta Crystallographica Section …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, C11H11FO2, the methine CH forms an intramolecular hydrogen bond with the carboxyl O atom. The molecules form dimers through …
Number of citations: 5 scripts.iucr.org
MN Tahir, ZU Rehman, S Ali - academia.edu
In the crystal structure of the title compound, C11H11FO2, the methine CH forms an intramolecular hydrogen bond with the carboxyl O atom. The molecules form dimers through …
Number of citations: 0 www.academia.edu

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